6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex heterocyclic compound that belongs to the class of triazinoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the formation of an indole derivative, followed by the introduction of the triazine ring through cyclization reactions. The bromine atom and tert-butyl group are introduced via halogenation and alkylation reactions, respectively. The thiol group is then incorporated through thiolation reactions using suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted triazinoindole derivatives
Scientific Research Applications
6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The bromine atom and tert-butyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The triazine ring structure allows for binding to nucleic acids and enzymes, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Lacks the tert-butyl group, which may affect its biological activity and chemical properties.
6-bromo-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Lacks the methyl group, which may influence its reactivity and stability.
5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Lacks both the bromine atom and tert-butyl group, resulting in different chemical and biological properties .
Uniqueness
6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the combination of its bromine atom, tert-butyl group, and thiol group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H15BrN4S |
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Molecular Weight |
351.27 g/mol |
IUPAC Name |
6-bromo-8-tert-butyl-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C14H15BrN4S/c1-14(2,3)7-5-8-10-12(16-13(20)18-17-10)19(4)11(8)9(15)6-7/h5-6H,1-4H3,(H,16,18,20) |
InChI Key |
KANDWNGHDZCLND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)Br)N(C3=NC(=S)NN=C23)C |
Origin of Product |
United States |
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